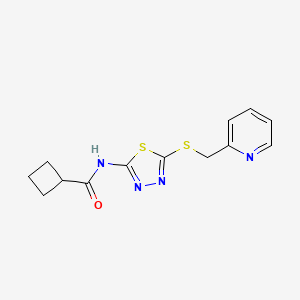

![molecular formula C8H14O2 B2432178 (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol CAS No. 2416234-83-6](/img/structure/B2432178.png)

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

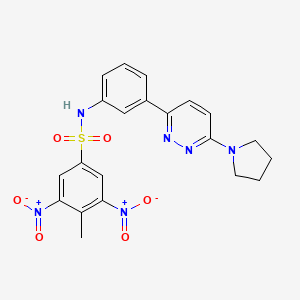

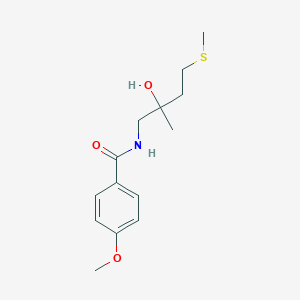

“(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol” is a chemical compound with the CAS Number: 2416234-83-6 . It has a molecular weight of 142.2 . The IUPAC name for this compound is (1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol .

Molecular Structure Analysis

The InChI code for “(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol” is 1S/C8H14O2/c1-7-2-3-8(4-7,5-9)6-10-7/h9H,2-6H2,1H3 .Physical And Chemical Properties Analysis

“(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol” is a liquid at room temperature .Applications De Recherche Scientifique

NMR and IR Spectroscopic Studies

In a study on the spectroscopic properties of oxabicycloheptanes, the intramolecular interaction and hydrogen bonding in compounds like 7-oxabicyclo[2.2.1]heptane derivatives were investigated. This research is significant for understanding the structural characteristics of these compounds (Senda et al., 1987).

Enantiomerically Pure Compound Synthesis

The synthesis of enantiomerically pure derivatives of 7-oxabicyclo[2.2.1]heptan-2-one, a versatile chiral building block for terpenoids, was described. This process is crucial for the production of specific chiral compounds used in various chemical syntheses (Guangzhe Yu, 2005).

Electrophile Additions

Research focused on the selective additions of electrophiles to oxabicyclo[3.2.1]oct-6-en-2-one compounds, showing high stereo- and regioselectivity. This study has implications for the field of organic synthesis, particularly in creating complex molecular structures (Fattori et al., 1993).

Synthesis of Tetrahydrofuran Derivatives

Efficient synthesis methods for tetrahydrofuran-3,5-dicarboxylic acid derivatives have been developed, starting from norborne-2-ol. Such synthetic routes are essential for producing compounds used in pharmaceuticals and agrochemicals (Wang et al., 2001).

Photoreaction and Synthesis of Civet Constituent

The photo-reaction of 9-oxabicyclo[3.3.1]nonan-3-one in methanol led to the synthesis of (cis-6-methyletrahydropyran-2-yl)acetic acid, a constituent of civet. This research demonstrates the potential for photochemical reactions in synthesizing complex organic compounds (Muraoka et al., 1995).

Synthesis of Carbocyclic Nucleoside Analogues

A study described the hydroboration of specific oxabicyclo[2.2.1]heptane derivatives, leading to the synthesis of novel carbocyclic nucleoside analogues. This research contributes to the development of new medicinal compounds, particularly antiviral agents (Hřebabecký et al., 2009).

Electrochemical Transformations

Research into the electrochemical transformations of monooxa- and dioxabicycloalkenes and -bicycloalkanes provided insights into the potential for electrochemically induced modifications of these compounds, which could be useful in various chemical syntheses (Ogibin et al., 1999).

Synthesis of β-Lactams

A method for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates was developed. This research provides a new route for preparing compounds that are significant in the field of drug discovery (Mollet et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of (1-Methyl-2-oxabicyclo[22Similar compounds have been reported to inhibit protein phosphatases such as calcineurin . Calcineurin is a calcium- and calmodulin-regulated enzyme composed of a 59-kDa catalytic subunit (CnA) and a 19-kDa calcium-binding subunit (CnB) .

Mode of Action

The exact mode of action of (1-Methyl-2-oxabicyclo[22Based on the structure and activity of similar compounds, it may interact with its target protein phosphatases, leading to changes in their activity .

Biochemical Pathways

The specific biochemical pathways affected by (1-Methyl-2-oxabicyclo[22Protein phosphatases, which are potential targets of this compound, play a crucial role in cellular transduction events such as t-cell activation and cell proliferation .

Result of Action

The molecular and cellular effects of (1-Methyl-2-oxabicyclo[22The inhibition of protein phosphatases can modulate cellular transduction events, potentially affecting processes such as t-cell activation and cell proliferation .

Propriétés

IUPAC Name |

(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7-2-3-8(4-7,5-9)6-10-7/h9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSHLESQHYCANY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1)(CO2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

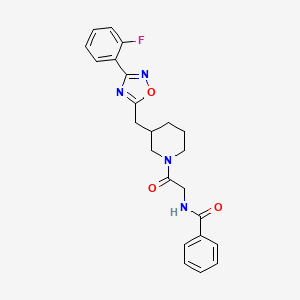

![4-(7-Trifluoromethyl-pyrazolo[1,5-a]pyrimidin-5-yl)-phenol](/img/structure/B2432105.png)

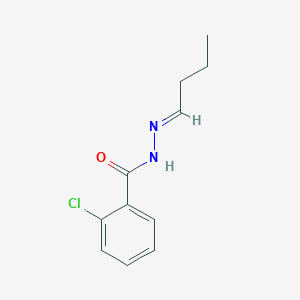

![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432113.png)

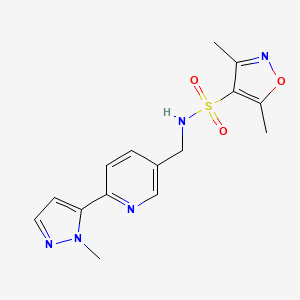

![N-(1,3-benzodioxol-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2432114.png)